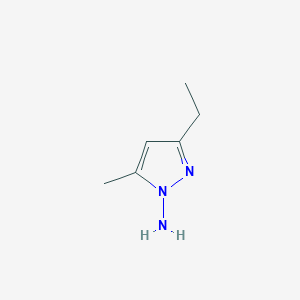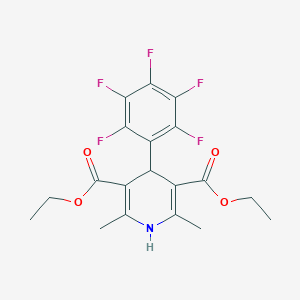![molecular formula C9H11F2N3O3 B163209 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 128496-09-3](/img/structure/B163209.png)
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential applications in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a modified sugar moiety, contributes to its biological activity and stability.
Méthodes De Préparation
The synthesis of 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves several key steps:
Starting Materials: The synthesis typically begins with a suitable sugar derivative and a fluorinated cytosine base.
Glycosylation Reaction: The sugar derivative undergoes a glycosylation reaction with the fluorinated cytosine base under acidic or basic conditions to form the nucleoside analog.
Deprotection: Protective groups used during the synthesis are removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analog interactions.
Biology: The compound is used in studies of DNA and RNA synthesis and function, as well as in the investigation of enzyme-substrate interactions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of nucleic acid synthesis. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. Molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one can be compared with other nucleoside analogs, such as:
- 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)thymine
- 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)uracil
These compounds share similar structural features but differ in their base components, leading to variations in their biological activity and applications. The presence of the fluorine atom and the modified sugar moiety in this compound makes it unique and enhances its stability and efficacy in therapeutic applications.
Propriétés
Numéro CAS |
128496-09-3 |
|---|---|
Formule moléculaire |
C9H11F2N3O3 |
Poids moléculaire |
247.2 g/mol |
Nom IUPAC |
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h2,4-5,8,15H,1,3H2,(H2,12,13,16)/t4-,5-,8+/m0/s1 |
Clé InChI |
PQIIAWFMYCQACX-ZVQZEWSASA-N |
SMILES |
C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO |
SMILES isomérique |
C1[C@H](O[C@H]([C@H]1F)N2C=C(C(=NC2=O)N)F)CO |
SMILES canonique |
C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO |
Synonymes |
1-(2,3-dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)-5-fluorocytosine 2,3-DDFP-5-FC 5,2'-F2-dd-ara-C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)


![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)
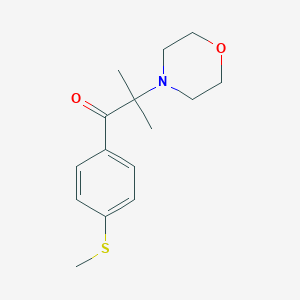
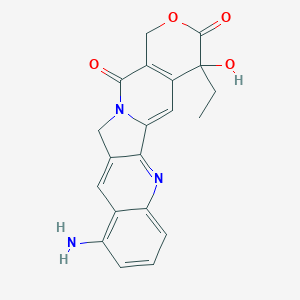
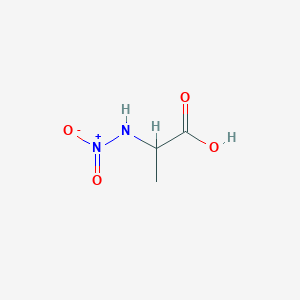
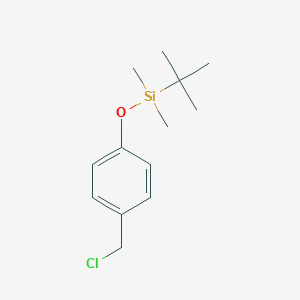
![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)

